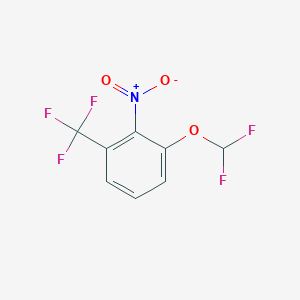
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound “1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene” is likely to be a benzene derivative with difluoromethoxy, nitro, and trifluoromethyl functional groups attached to it . The presence of these functional groups could potentially give this compound unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups could potentially cause the molecule to have a planar structure due to the delocalization of electrons in the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups could potentially affect the compound’s polarity, boiling point, and reactivity .Applications De Recherche Scientifique
Electron Attachment Studies
- Dissociative Electron Attachment (DEA) : Research on halocarbon-derivatives of nitro-benzene, including compounds related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, reveals insights into electron interactions and formation of Transient Negative Ions (TNI). These studies are crucial for understanding the electron capture and dissociation processes in these molecules (Wnorowska et al., 2014).
Crystal Structure Studies
- Crystal Structures of Chemical Isomers : Research involving isomers of 3-nitrobenzotrifluoride, a compound similar to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, provides valuable information on crystal structures and intermolecular interactions. Such studies enhance understanding of molecular packing and interactions in similar compounds (Lynch & Mcclenaghan, 2003).
Electrophilic Trifluoromethylating Agents
- Development of Electrophilic Trifluoromethylating Reagents : Research has focused on developing hypervalent-iodine-based electrophilic trifluoromethylating agents, with studies indicating significantly increased reactivity and safety. These findings are pertinent to the synthesis and handling of related compounds (Santschi et al., 2014).
Amination and Nucleophilic Substitution
- Direct Amination and Vicarious Nucleophilic Substitution : Studies demonstrate the direct amination and efficient synthesis of derivatives of nitro(pentafluorosulfanyl)benzenes, which are structurally related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene. These processes are vital for the synthesis of benzimidazoles and other compounds (Pastýříková et al., 2012).
Synthesis and Characterization of Polymers
- Fluorine-containing Polyetherimides : Research into the synthesis of novel fluorine-containing polyetherimides, involving compounds similar to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, highlights advancements in materials science. These polymers have potential applications in various industries due to their unique properties (Yu Xin-hai, 2010).
Anion Transport Mediation
- Mediation of Anion Transport : Studies on derivatives of benzimidazolyl benzene, structurally related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, show significantly increased anionophoric activity. This research is crucial for developing efficient anion transport systems (Peng et al., 2016).
Spectroscopic Investigations
- Vibrational and Electronic Properties : Investigations into the vibrational and electronic properties of compounds like 4-nitro-3-(trifluoromethyl)aniline provide essential insights into the molecular behavior of similar compounds, including 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene. These studies contribute significantly to our understanding of the impact of various substituent groups on molecular properties (Saravanan et al., 2014).
Environmental and Analytical Applications
- Photochemical Reactivity and Separation Processes : Research on the photochemical behavior and separation processes involving compounds structurally similar to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene provides valuable insights into environmental applications and analytical methods (Scrano et al., 2004); (Arce et al., 2007)(https://consensus.app/papers/separation-hydrocarbons-alkanes-using-liquid-arce/0d27048820c4529ba91b433b08b02977/?utm_source=chatgpt).
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-5-3-1-2-4(8(11,12)13)6(5)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHMBCWWDTVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)
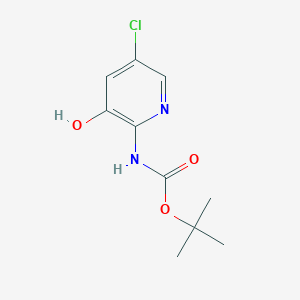
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
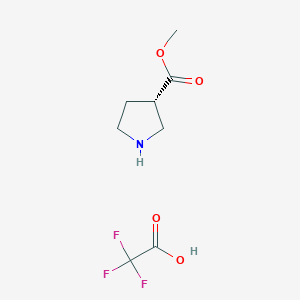

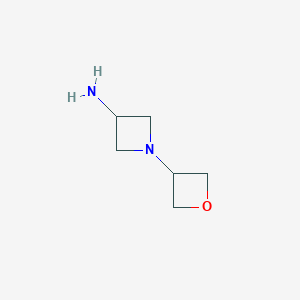
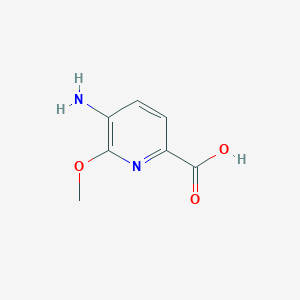
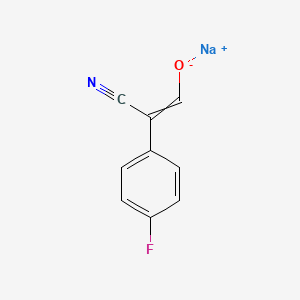
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)

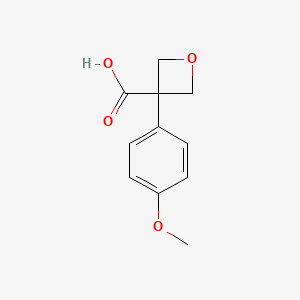
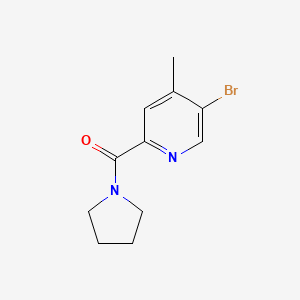
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)